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Compound of Interest

3-Acetamido-2-methylphenyl
Compound Name:
Acetate

cat. No.: B1292072

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-
Acetamido-2-methylphenyl Acetate (CAS No: 76064-16-9), a compound of interest in
medicinal chemistry and materials science. Due to the limited availability of experimentally
derived spectra in the public domain, this guide presents a comprehensive set of predicted
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These
predictions are based on the analysis of structurally analogous compounds and established
spectroscopic principles, offering a valuable resource for compound identification,
characterization, and quality control.

Chemical Structure and Functional Groups

3-Acetamido-2-methylphenyl Acetate is a derivative of 2-methyl-3-aminophenol, featuring
both an acetamido and an acetate functional group attached to the phenyl ring. The key
structural features influencing its spectroscopic properties are:

o Aromatic Ring: A substituted benzene ring with a specific substitution pattern that dictates
the chemical shifts and coupling constants in NMR spectroscopy.

o Acetamido Group (-NHCOCHSs): Comprising a secondary amide, this group exhibits
characteristic IR absorption bands for the N-H and C=0 bonds.
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o Acetate Group (-OCOCHSs): An ester functional group with a distinct carbonyl (C=0)
stretching frequency in the IR spectrum.

o Methyl Group (-CHs): A methyl substituent on the aromatic ring.

The interplay of these functional groups gives rise to a unique spectroscopic fingerprint, which
is detailed in the following sections.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Acetamido-2-
methylphenyl Acetate. These predictions are derived from the known spectral data of related
compounds, including 3-amino-2-methylphenol, 2-acetamidophenol, acetanilide, and phenyl
acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Ar-H (proton ortho to -
~75-7.3 m 1H
NHAC)
~7.2-7.0 m 2H Ar-H
~2.2 s 3H Ar-CHs
~2.1 s 3H -NHCOCH:s
~2.3 s 3H -OCOCHs
~7.8 (broad) S 1H -NH-

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assighment
~169 -NHC=0
~168 -OC=0

~148 Ar-C (C-O)
~138 Ar-C (C-N)
~130 Ar-C (C-CHs)
~129, ~125, ~123 Ar-CH

~24 -NHCOCH:s
~21 -OCOCHs
~16 Ar-CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr or Thin Film)

Wavenumber (cm~—2) Intensity Assignment

~3300 Medium N-H Stretch (Amide)
~3050 Weak Aromatic C-H Stretch
~2950 Weak Aliphatic C-H Stretch
~1760 Strong C=0 Stretch (Ester)
~1670 Strong C=0 Stretch (Amide I)
~1530 Medium N-H Bend (Amide I1)
~1480, ~1450 Medium Aromatic C=C Stretch
~1200 Strong C-O Stretch (Ester)

Aromatic C-H Out-of-Plane
Bend

~800-700 Medium
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron lonization - EI)

miz Predicted Fragment lon

207 [M]* (Molecular lon)

165 [M - CH2=C=0]"* (Loss of ketene from acetate)
149 [M - O=C=CH:]* (Loss of ketene from amide)
123 [M - CH2=C=0 - CH2=N]*

107 [HOCsH3(CH3)NH]*

91 [C7H7]* (Tropylium ion)

43 [CH3CO]J* (Acylium ion)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may need to be optimized for the sample.

NMR Spectroscopy

A sample of 5-10 mg of 3-Acetamido-2-methylphenyl Acetate is dissolved in approximately
0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard.[1] The solution is transferred to a 5 mm NMR tube. 1H and 3C NMR
spectra are recorded on a 500 MHz spectrometer. For H NMR, a sufficient number of scans
are acquired to obtain a good signal-to-noise ratio. For 3C NMR, a proton-decoupled spectrum
is obtained over a larger number of scans.

IR Spectroscopy (Thin Solid Film Method)

A small amount of the solid sample (approximately 10-20 mg) is dissolved in a few drops of a
volatile solvent like methylene chloride or acetone.[2] A drop of this solution is applied to a
clean, dry salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate completely,
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leaving a thin film of the compound on the plate.[2] The IR spectrum is then recorded using an
FTIR spectrometer.[2]

Mass Spectrometry (Electron lonization)

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is
introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct
insertion probe. In the ion source, the sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4][5][6] The
resulting positively charged ions are then accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.[3][6]

Visualizations

The following diagrams illustrate the key aspects of the spectroscopic analysis of 3-
Acetamido-2-methylphenyl Acetate.
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General workflow for spectroscopic analysis.
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Key functional groups of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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